![molecular formula C22H24N2O2 B5589339 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde O-benzyloxime](/img/structure/B5589339.png)
1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde O-benzyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde O-benzyloxime" is part of a broader class of organic compounds known for their pyrrole backbone, which is a heterocyclic aromatic organic compound. Pyrroles are significant in medicinal chemistry and materials science due to their diverse chemical properties and biological activities.
Synthesis Analysis
Pyrrole derivatives, including compounds with specific substitutions at the pyrrole ring, are synthesized through various methods. One common approach is the condensation of aldehydes with amino-acids or their derivatives, often in the presence of catalysts like triphenylphosphine. This method allows for the introduction of functional groups that modify the compound's physical and chemical properties (Yavari, Aghazadeh, & Tafazzoli, 2002).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of a five-membered ring containing nitrogen. X-ray diffraction analysis is a powerful tool for determining the crystal and molecular structures, revealing the arrangement of atoms within the compound and the presence of specific bonding patterns, such as hydrogen bonding, which can influence the compound's reactivity and stability (Dmitriev, Silaichev, Aliev, & Maslivets, 2011).
Chemical Reactions and Properties
Pyrrole derivatives undergo a variety of chemical reactions, including condensation, hydrogenation, and reactions with organo-derivatives of Group III elements. These reactions are influenced by the electronic properties of the substituents on the pyrrole ring and can lead to a wide range of products with different chemical and physical properties (Pattison & Wade, 1968).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, researchers could explore more efficient synthetic routes, investigate its reactivity under different conditions, or examine its potential uses in fields like medicine or materials science .
properties
IUPAC Name |
(E)-1-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylmethoxymethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-25-22-12-10-21(11-13-22)24-17(2)14-20(18(24)3)15-23-26-16-19-8-6-5-7-9-19/h5-15H,4,16H2,1-3H3/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPWBWKZFVMWBK-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C=NOCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(benzyloxy)-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanimine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.